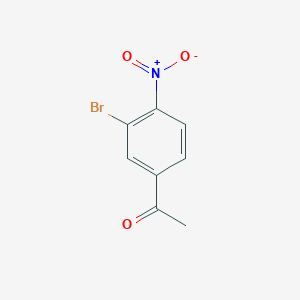

1-(3-Bromo-4-nitrophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIQPVZFSPQQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481225 | |

| Record name | AGN-PC-0NI5CD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56759-33-2 | |

| Record name | AGN-PC-0NI5CD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Bromo 4 Nitrophenyl Ethanone

Regioselective Synthesis of 1-(3-Bromo-4-nitrophenyl)ethanone

The arrangement of the bromo and nitro groups on the phenyl ring of acetophenone (B1666503) presents a significant synthetic challenge. The directing effects of the acetyl, nitro, and bromo substituents must be carefully considered to achieve the desired 1,3,4-substitution pattern.

Direct Bromination Approaches to Substituted Acetophenones

One potential route to this compound involves the direct bromination of a pre-functionalized acetophenone. A common starting material for such an approach would be 4'-nitroacetophenone. However, the acetyl group is a meta-director, while the nitro group is also a meta-director. This makes the regioselective introduction of a bromine atom at the C-3 position challenging.

Another approach involves the bromination of 3'-nitroacetophenone. In this case, the acetyl and nitro groups are both meta-directing, which would favor substitution at the C-5 position, not the desired C-4 position. A detailed procedure for the synthesis of α-bromo-3-nitroacetophenone from 3-nitroacetophenone involves treating the starting material with bromine in chloroform. rsc.org

A well-established procedure for the synthesis of 3-bromoacetophenone involves the Friedel-Crafts acylation of bromobenzene (B47551) or the direct bromination of acetophenone in the presence of a Lewis acid like aluminum chloride. orgsyn.org

Development of Alternative and Convergent Synthetic Pathways

A more strategic and often higher-yielding approach to complex substitution patterns is through a convergent synthesis. This strategy involves the synthesis of separate fragments of the molecule, which are then combined in a later step. For this compound, a plausible convergent strategy would start with the synthesis of 3-bromoacetophenone. orgsyn.org This intermediate can then be subjected to nitration. The acetyl group is meta-directing, and the bromine atom is ortho-, para-directing. Therefore, nitration of 3-bromoacetophenone is expected to yield a mixture of isomers, including the desired this compound.

The nitration of acetophenone itself typically yields the meta-substituted product, 3'-nitroacetophenone, due to the directing effect of the acetyl group. muni.czorgsyn.org A general procedure for this reaction involves the use of a nitrating mixture of concentrated nitric and sulfuric acids at low temperatures. muni.czorgsyn.org

Innovative Synthetic Strategies for Related α-Bromoketones

The development of novel synthetic methods for α-bromoketones is an active area of research, with a focus on improving efficiency, safety, and sustainability.

One-Pot Multicomponent Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. researchgate.net For the synthesis of α-bromo ketones, one-pot procedures have been developed. For instance, a one-pot synthesis of 2-bromo-1-(4-nitrophenyl)ethanone has been reported. researchgate.net General methods for one-pot syntheses often involve the in-situ generation of the brominating agent or the sequential addition of reagents to effect multiple transformations.

Exploration of Sustainable and Green Chemistry Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. This includes the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions. For the synthesis of brominated and nitrated aromatic compounds, greener approaches are being explored.

For nitration reactions, the use of milder and more selective nitrating agents is a key area of research. Studies on the nitration of aromatic compounds have explored various conditions to improve regioselectivity and reduce the environmental impact of traditional methods that often use large excesses of strong acids. nih.govnih.gov The mechanism and regioselectivity of electrophilic aromatic nitration are complex and can be influenced by solvent effects and the nature of the nitrating species. nih.gov

Optimization of Reaction Parameters and Process Control in Syntheses

The yield and purity of the final product in a chemical synthesis are highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, solvent, and catalyst is crucial for developing efficient and scalable synthetic routes.

For nitration reactions, controlling the temperature is critical to prevent over-nitration and the formation of undesired byproducts. The rate of addition of the nitrating agent also plays a significant role in controlling the reaction exotherm and ensuring selectivity. orgsyn.org Kinetic modeling and continuous flow reactors are being employed to better control and optimize nitration processes. nih.govsemanticscholar.org

The synthesis of 3-bromoacetophenone, a key intermediate, involves a reaction that can be difficult to stir due to the formation of a viscous mass. Careful control of the addition rate of the ketone and the use of a robust mechanical stirrer are necessary. orgsyn.org

Below is a data table summarizing the synthesis of a related compound, p-bromoacetophenone, highlighting the importance of reagent choice and reaction conditions. orgsyn.org

| Starting Material | Acylating Agent | Solvent | Yield (%) |

| Bromobenzene | Acetic anhydride (B1165640) | Carbon disulfide | 74-78 |

| Bromobenzene | Acetyl chloride | Carbon disulfide | Lower yields |

This data illustrates that acetic anhydride provides a better yield than acetyl chloride in the Friedel-Crafts acylation of bromobenzene. orgsyn.org

Impact of Solvent Systems and Temperature Profiles on Yield and Purity

The choice of solvent and the operational temperature are paramount in the nitration of 3-bromoacetophenone. These factors directly influence the reaction rate, the solubility of reactants, and the formation of undesired byproducts, such as isomers and dinitrated compounds.

Concentrated sulfuric acid is the most common solvent and catalyst for this reaction, used in conjunction with nitric acid to form the reactive nitronium ion (NO₂⁺). The highly polar and acidic nature of sulfuric acid facilitates the dissolution of the reactants and promotes the generation of the electrophile. While other solvents can be used in nitration reactions, for the synthesis of this compound, a strong acid medium is essential to activate the nitric acid.

Temperature control is critical to maximize the yield of the desired mononitrated product and to minimize the formation of impurities. The nitration of aromatic compounds is an exothermic process, and elevated temperatures can lead to an increased rate of reaction, which may favor the formation of dinitrated byproducts. To prevent this, the reaction is typically carried out at reduced temperatures, often between 0 and 10°C. Maintaining a low and stable temperature throughout the addition of the nitrating agent is crucial for achieving high selectivity. For instance, in the nitration of acetophenone, maintaining a temperature at or below 0°C is recommended to obtain a good yield of the mononitrated product.

The following table illustrates the general impact of temperature on the nitration of aromatic compounds, which is applicable to the synthesis of this compound.

Table 1: General Influence of Temperature on Aromatic Nitration

| Temperature | Reaction Rate | Selectivity for Mononitration | Risk of Dinitration |

|---|---|---|---|

| Low (e.g., 0-10°C) | Slower, more controlled | Higher | Lower |

| Moderate (e.g., Room Temp) | Faster | Moderate | Moderate |

Role of Catalytic Systems and Reagent Stoichiometry

In the context of synthesizing this compound, the catalytic system primarily revolves around the use of a strong acid to generate the nitronium ion from nitric acid. Concentrated sulfuric acid is the most effective and widely used catalyst for this purpose. The acetyl group in 3-bromoacetophenone is a meta-directing deactivator, while the bromine atom is an ortho-, para-directing deactivator. The combined effect of these substituents makes the aromatic ring less reactive towards electrophilic substitution. Therefore, a potent electrophile, the nitronium ion, generated in a strongly acidic medium, is necessary for the reaction to proceed at a reasonable rate.

The stoichiometry of the reagents, particularly the ratio of nitric acid to the 3-bromoacetophenone substrate, is a key factor in controlling the extent of nitration. An excess of nitric acid can significantly increase the likelihood of dinitration, leading to a lower yield of the desired this compound and complicating the purification process. Therefore, a carefully controlled molar ratio of nitric acid to the substrate is employed, typically with a slight excess of nitric acid to ensure complete conversion of the starting material without promoting excessive side reactions.

The directing effects of the substituents on the 3-bromoacetophenone ring guide the position of the incoming nitro group. The acetyl group strongly directs the substitution to the meta position relative to it (positions 3 and 5). The bromine atom directs to the ortho and para positions relative to it (positions 2, 4, and 6). The position of nitration is a result of the interplay of these directing effects. In this case, the nitration occurs predominantly at the 4-position, which is ortho to the bromine and meta to the acetyl group, leading to the formation of this compound.

The following table outlines the roles of the catalytic system and reagent stoichiometry in the synthesis.

Table 2: Influence of Catalysis and Stoichiometry on the Nitration of 3-Bromoacetophenone

| Parameter | Role | Impact on Yield and Purity |

|---|---|---|

| Catalyst | ||

| Concentrated H₂SO₄ | Generates the nitronium ion (NO₂⁺) from HNO₃, activates the electrophile. | Essential for the reaction to proceed at a practical rate. The concentration and amount of sulfuric acid can affect the reaction kinetics. |

| Reagent Stoichiometry |

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 1 3 Bromo 4 Nitrophenyl Ethanone

Reactivity of the Ethanone (B97240) Moiety

The ethanone group, consisting of a carbonyl (C=O) and an adjacent methyl group (α-carbon), is a primary site of reactivity.

Carbonyl Reactivity in Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to various addition and condensation reactions. A notable example is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, where an enolizable ketone reacts with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org

In the case of 1-(3-Bromo-4-nitrophenyl)ethanone, the α-hydrogens of the methyl group are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophilic partners. For instance, in a Claisen-Schmidt reaction, it can attack an aldehyde, like benzaldehyde, to form a β-hydroxy ketone, which typically dehydrates to yield an α,β-unsaturated ketone, known as a chalcone (B49325). magritek.com The presence of electron-withdrawing groups, such as the nitro group on the aromatic ring, can influence the reaction, and in some cases, high yields of chalcone derivatives are achievable. jocpr.com

Table 1: Examples of Condensation Reactions

| Reactant A | Reactant B | Base | Product Type | Reference |

|---|---|---|---|---|

| This compound | Benzaldehyde | NaOH | Chalcone (α,β-unsaturated ketone) | wikipedia.orgjocpr.com |

| Acetone | 4-Fluorobenzaldehyde | NaOH | β-hydroxy ketone intermediate, then chalcone analog | magritek.commagritek.com |

Derivatization and Functional Group Interconversion at the α-Carbon

The hydrogens on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be replaced in substitution reactions. libretexts.org This reactivity allows for a variety of derivatizations and functional group interconversions.

A common transformation is α-halogenation. Ketones can be halogenated at the α-position using reagents like bromine (Br₂) in an acidic solvent such as acetic acid. libretexts.orgopenstax.org This reaction proceeds through an acid-catalyzed enol intermediate. libretexts.orgpressbooks.pub Only one α-hydrogen is typically replaced under acidic conditions because the introduced halogen is electron-withdrawing, which destabilizes the protonated carbonyl intermediate required for further enol formation. pressbooks.pub The resulting α-bromo ketones are valuable synthetic intermediates. libretexts.org Alternatively, base-promoted halogenation can lead to the replacement of all α-hydrogens. pressbooks.pub

Table 2: α-Halogenation of Ketones

| Ketone | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Acetophenone (B1666503) | Br₂ | Acetic Acid | α-Bromoacetophenone | libretexts.orgopenstax.org |

| Various Acetophenone Derivatives | Pyridine hydrobromide perbromide | Acetic Acid, 90 °C | Corresponding α-bromo-acetophenones | researchgate.net |

| General Ketone | Cl₂, Br₂, or I₂ | Acidic Solution | α-Halogenated Ketone | pressbooks.pub |

Reactivity of the Bromo-Substituent in Aromatic Systems

The bromine atom attached to the aromatic ring is a key site for substitution and cross-coupling reactions, largely influenced by the activating effect of the para-nitro group.

Nucleophilic Aromatic Substitution Reactions (SNAr)

While aryl halides are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), in the ortho or para position dramatically activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orglibretexts.org In this compound, the nitro group is para to the bromo substituent, making the carbon atom attached to the bromine electrophilic and susceptible to nucleophilic attack.

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. libretexts.orgnih.gov A nucleophile attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it. libretexts.orgyoutube.com In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. nih.gov

Exploration of Cross-Coupling Methodologies for Aryl Bromides

The bromo-substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid) with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl compounds. arkat-usa.org The general mechanism involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The presence of a nitro group on the aryl bromide is generally tolerated in Suzuki couplings. researchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org This method has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.orgorganic-chemistry.org While nitro groups can sometimes be challenging substrates, methods have been developed to facilitate the Buchwald-Hartwig amination of nitroarenes. nih.gov

Table 3: Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromide + Arylboronic Acid | Pd(0) complex, Base (e.g., K₃PO₄, K₂CO₃) | C(aryl)-C(aryl) | acs.orgwikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Aryl Bromide + Amine | Pd(0) complex, Ligand (e.g., phosphine), Base (e.g., NaOtBu) | C(aryl)-N | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Heck Coupling | Aryl Bromide + Alkene | Pd(II) complex, Base (e.g., Et₃N) | C(aryl)-C(alkene) | arkat-usa.org |

Mechanistic Investigations of Halogen Displacement and Tele-Substitution Phenomena

The displacement of a halogen in nucleophilic aromatic substitution typically occurs at the same position as the leaving group, a process known as ipso-substitution. acs.org However, under certain conditions, the incoming nucleophile may attack a different position on the ring. These are known as cine-substitution (attack at the adjacent carbon) and tele-substitution (attack at a more distant carbon). arkat-usa.orgresearchgate.net

For nitroarenes, nucleophilic attack generally proceeds via the standard ipso-substitution pathway (the SNAr mechanism), which is the addition-elimination of a nucleophile at the carbon bearing the leaving group. nih.gov The presence of strong electron-withdrawing groups, like the nitro group in this compound, strongly favors this direct substitution pathway by stabilizing the intermediate Meisenheimer complex. libretexts.orgyoutube.com

Studies on related systems have shown that tele-substitution can be influenced by factors such as the nature of the nucleophile, the solvent, and the electronic properties of other substituents on the ring. acs.orgrsc.org However, for substrates with strong electron-withdrawing groups like the nitro group, ipso-substitution is generally the overwhelmingly favored, if not exclusive, pathway for halogen displacement. acs.org

Reactivity of the Nitro Group

The reactivity of this compound is significantly influenced by the presence of the nitro group (-NO₂), a potent electron-withdrawing group. This group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution and electron-transfer processes. Its reactivity is central to the chemical transformations of the parent molecule.

A key transformation of this compound is the selective reduction of the nitro group to an amino group (-NH₂), yielding 1-(4-amino-3-bromophenyl)ethanone. sigmaaldrich.comnih.gov This reaction is a prime example of chemoselectivity, where one functional group (the nitro group) is reduced in the presence of another reducible group (the acetyl ketone). Achieving this selectivity requires the careful choice of reagents and reaction conditions.

Commonly, metal-acid systems are employed for this purpose. For instance, the use of tin (Sn) in the presence of hydrochloric acid (HCl) is a classic method for the reduction of aromatic nitro groups without affecting carbonyl functionalities. ambeed.com This specific transformation is crucial for the synthesis of various pharmaceutical and chemical intermediates.

Table 1: Chemoselective Reduction of this compound

| Reactant | Reagent | Product | Selectivity |

|---|

The strongly electron-withdrawing nature of the nitro group facilitates single-electron transfer (SET) processes, making this compound a candidate for reactions initiated by electron transfer. nih.gov Upon accepting an electron, the nitroaromatic compound is converted into a nitroaromatic anion radical. nih.gov This radical anion is a key intermediate in various reaction pathways, including nucleophilic aromatic substitution by the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism.

In the context of this compound, an SRN1 reaction would typically involve the following steps:

Initiation: Single-electron reduction of the nitroaromatic substrate to form a radical anion.

Propagation: Fragmentation of the radical anion, involving the cleavage of the carbon-bromine bond to release a bromide anion and form an aryl radical. This step is often the rate-determining step. Subsequent reaction of the aryl radical with a nucleophile forms a new radical anion, which then transfers its electron to a new molecule of the starting material, propagating the chain reaction.

Studies on similar nitroaromatic compounds have demonstrated that the rates of these intramolecular electron transfers and subsequent dehalogenations can vary significantly depending on the nature of the halogen and its position relative to the nitro group. acs.org While specific studies on the SRN1 reactivity of this compound are not extensively detailed, the general principles of electron transfer in nitroaromatic systems strongly suggest its potential to participate in such reaction mechanisms. nih.govacs.org

Comprehensive Mechanistic Studies of Reaction Pathways

Understanding the detailed mechanisms of reactions involving this compound is essential for optimizing reaction conditions, maximizing yields of desired products, and minimizing the formation of side products.

The elucidation of complex reaction mechanisms, particularly those involving transient species, relies heavily on in-situ spectroscopic techniques. For reactions involving this compound, methods such as pulse radiolysis can be employed to generate and study the properties of short-lived intermediates like the nitroaromatic anion radical. This technique allows for the direct observation of the radical anion and the measurement of the kinetics of its subsequent reactions, such as intramolecular electron transfer and dehalogenation.

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for the detection and characterization of radical intermediates formed during electron-transfer processes. acs.org By monitoring the reaction mixture in real-time, these spectroscopic methods provide invaluable data on reaction dynamics and the structure of intermediates that are not isolable.

A thorough analysis of reaction mechanisms must consider both the desired transformation and potential side reactions.

Main Reaction Mechanism (Chemoselective Nitro Reduction): The reduction of the nitro group in this compound by a metal in acidic medium proceeds through a series of single-electron and proton transfer steps. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. The metal acts as the electron source, and the acid provides the necessary protons for the formation of water molecules from the oxygen atoms of the nitro group.

Side Reaction Mechanisms: Several side reactions can occur depending on the specific reagents and conditions used.

Over-reduction: If a strong, non-selective reducing agent is used (e.g., catalytic hydrogenation under harsh conditions), the acetyl group may also be reduced to an ethyl group or a secondary alcohol.

Hydrodebromination: Under certain reductive conditions, particularly with catalysts like palladium on carbon, the bromine atom can be cleaved from the aromatic ring, leading to the formation of 1-(4-aminophenyl)ethanone.

Dimerization: In electron-transfer reactions, the radical intermediates can potentially dimerize, leading to the formation of biphenyl (B1667301) derivatives or other polymeric materials. acs.org

Table 2: Potential Main and Side Reactions of this compound

| Reaction Type | Conditions/Reagents | Main Product | Potential Side Product(s) |

|---|---|---|---|

| Chemoselective Reduction | Sn/HCl | 1-(4-Amino-3-bromophenyl)ethanone | Incomplete reduction products (nitroso, hydroxylamino derivatives) |

| Catalytic Hydrogenation | H₂, Pd/C | 1-(4-Amino-3-bromophenyl)ethanone | 1-(4-Amino-3-bromophenyl)ethanol, 1-(4-Aminophenyl)ethanone |

Advanced Structural Characterization and Spectroscopic Analysis of 1 3 Bromo 4 Nitrophenyl Ethanone and Its Analogues

Solid-State Structural Determination by X-ray Crystallography

Elucidation of Crystal Packing and Supramolecular Assembly

In related acetophenone (B1666503) derivatives, crystal packing is often dominated by weak intermolecular interactions that guide the molecules into well-defined one-, two-, or three-dimensional arrays. rsc.orgresearchgate.net For 1-(3-bromo-4-nitrophenyl)ethanone, it is anticipated that the molecules would self-assemble into layered or herringbone patterns. The presence of multiple functional groups—acetyl, bromo, and nitro—offers several points of contact, leading to complex and stable supramolecular structures. missouri.edu The interplay between different substituents significantly influences the final crystal packing, making a direct comparison with simpler acetophenones challenging without empirical data. nih.gov

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline acetophenones is typically stabilized by a combination of weak intermolecular forces. rsc.org

Hydrogen Bonding: Although lacking strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to be prominent in the crystal structure of this compound. The oxygen atoms of the carbonyl and nitro groups are effective hydrogen bond acceptors, likely interacting with aromatic and methyl C-H groups of neighboring molecules to form extended networks. researchgate.netnih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the nitro or carbonyl oxygen atoms of adjacent molecules. This type of interaction is a significant directional force in the crystal engineering of halogenated organic compounds.

π-π Stacking: The electron-deficient nitro-substituted aromatic ring can participate in π-π stacking interactions. These interactions, involving the overlap of π-orbitals between parallel aromatic rings of adjacent molecules, would contribute significantly to the stabilization of the crystal lattice. researchgate.net

Hirshfeld surface analysis on analogous structures is a powerful tool for visualizing and quantifying these varied intermolecular contacts. rsc.orgnih.gov

Conformational Analysis and Torsion Angles

A key conformational feature of acetophenone derivatives is the torsion angle between the plane of the phenyl ring and the acetyl group. researchgate.net For this compound, steric hindrance between the acetyl group and the substituent at the C2 position is absent. However, electronic effects and crystal packing forces will determine the final conformation. researchgate.net In many substituted acetophenones, the acetyl group is nearly coplanar with the phenyl ring to maximize conjugation. Theoretical calculations on related structures like 3-bromoacetophenone have been used to determine the most stable conformations. dergipark.org.tr The relative orientation of the nitro group with respect to the phenyl ring is also critical, typically involving a slight twist out of the plane to minimize steric repulsion with the adjacent bromine atom.

Solution-State Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the molecular structure of this compound in solution. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the electronic environment within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Analysis

The predicted NMR data for this compound is based on established substituent effects and data from analogous compounds. rsc.orgnih.gov The powerful electron-withdrawing nature of the nitro and acetyl groups, combined with the electronegativity of the bromine atom, results in a significant deshielding of the aromatic protons and carbons.

¹H NMR Spectroscopy: The aromatic region is expected to show three distinct signals corresponding to the protons at positions 2, 5, and 6.

The proton at C2 (H-2) is ortho to the acetyl group and meta to the bromine atom. It is expected to appear as a doublet.

The proton at C5 (H-5) is ortho to the bromine atom and meta to the acetyl group. It would likely appear as a doublet of doublets.

The proton at C6 (H-6) is ortho to both the bromine and nitro groups, leading to significant deshielding, and would be observed as a doublet.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~2.7 | Singlet (s) | N/A |

| H-5 | ~7.8-8.0 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 |

| H-6 | ~8.0-8.2 | Doublet (d) | J ≈ 8.5 |

| H-2 | ~8.2-8.4 | Doublet (d) | J ≈ 2.0 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show eight distinct signals. The chemical shifts are heavily influenced by the substituents.

The carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 195-200 ppm.

The carbons directly attached to the electron-withdrawing groups (C-3 and C-4) will be significantly affected. C-4, bonded to the nitro group, will be highly deshielded. The signal for C-3, bonded to bromine, will be influenced by the heavy atom effect.

The remaining aromatic carbons (C-1, C-2, C-5, C-6) will have shifts determined by their relative positions to the three substituents.

The methyl carbon will be the most upfield signal.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~27 |

| C-3 | ~120 |

| C-5 | ~128 |

| C-2 | ~131 |

| C-6 | ~135 |

| C-1 | ~138 |

| C-4 | ~148 |

| C=O | ~196 |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. youtube.comresearchgate.net These methods are complementary and crucial for structural confirmation. researchgate.net For this compound, the spectra are dominated by vibrations of the carbonyl, nitro, and phenyl groups. mdpi.comnist.gov

The key vibrational modes and their expected frequencies are summarized below, based on data from analogous compounds. dergipark.org.tr

C=O Stretching: A strong, sharp absorption band characteristic of the aryl ketone carbonyl group is expected in the region of 1680-1700 cm⁻¹.

NO₂ Stretching: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch (νas) typically found around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1340-1370 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the phenyl ring.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, are found between 700-900 cm⁻¹.

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to appear as a weaker band in the far-infrared region, typically between 500-650 cm⁻¹.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Carbonyl | C=O Stretch | FTIR, Raman | 1680 - 1700 |

| Nitro | Asymmetric Stretch | FTIR, Raman | 1520 - 1560 |

| Nitro | Symmetric Stretch | FTIR, Raman | 1340 - 1370 |

| Aromatic Ring | C=C Skeletal Stretches | FTIR, Raman | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | FTIR, Raman | 3000 - 3100 |

| Aromatic C-H | C-H Out-of-Plane Bend | FTIR | 700 - 900 |

| Carbon-Bromine | C-Br Stretch | FTIR, Raman | 500 - 650 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint." For this compound, the key functional groups—carbonyl (C=O), nitro (NO₂), and carbon-bromine (C-Br) bond, along with the substituted aromatic ring—give rise to characteristic absorption bands.

The analysis of analogues such as 3-nitroacetophenone researchgate.net, 1-bromo-4-nitrobenzene (B128438) researchgate.net, and various bromo-nitroacetophenone isomers nist.govnist.gov provides a robust framework for assigning the vibrational frequencies for the title compound. The carbonyl (C=O) stretching vibration is particularly indicative and typically appears as a strong, sharp band. In a related compound, 3-nitroacetophenone, this peak is observed at 1691 cm⁻¹ researchgate.net. The position of this band is sensitive to electronic effects; conjugation with the aromatic ring and the electron-withdrawing nature of the nitro group influence its frequency.

The nitro group itself is characterized by two distinct, strong stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, these are typically found in the regions of 1500–1560 cm⁻¹ and 1335–1370 cm⁻¹, respectively researchgate.net. The C-Br stretching vibration is found in the far-infrared region, usually between 600 and 500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600–1450 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is presented below.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| ~1690 | C=O Stretch | Ketone (Aryl) | Strong |

| 1600–1585 | C=C Stretch | Aromatic Ring | Medium |

| 1550–1520 | Asymmetric NO₂ Stretch | Nitro Group | Strong |

| 1475–1450 | C=C Stretch | Aromatic Ring | Medium |

| ~1350 | Symmetric NO₂ Stretch | Nitro Group | Strong |

| 850–800 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

| ~820 | C-N Stretch | Nitro Group | Medium |

| 600–500 | C-Br Stretch | Bromo Group | Medium to Strong |

Note: The exact positions of the peaks can vary based on the physical state of the sample and intermolecular interactions. Data is inferred from analyses of related compounds. researchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. It is particularly effective for detecting vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in an IR spectrum. For this compound, Raman spectroscopy is highly useful for characterizing the vibrations of the aromatic ring and the symmetric stretch of the nitro group.

In the analysis of substituted acetophenones, the carbonyl group frequency can be influenced by steric effects from ortho substituents, which may hinder resonance between the ring and the carbonyl group. acs.org In a comprehensive study of the related molecule 1-bromo-4-nitrobenzene, both FT-IR and FT-Raman spectra were recorded and assigned with the aid of density functional theory (DFT) calculations. researchgate.net The symmetric NO₂ stretching vibration, which is very strong in the Raman spectrum, is a key diagnostic peak. The aromatic ring vibrations also give rise to characteristic and often intense Raman signals. For instance, the ring "breathing" mode is a notable feature in the spectra of benzene (B151609) derivatives.

Table 2: Predicted Major Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Assignment | Functional Group | Intensity |

|---|---|---|---|

| ~1690 | C=O Stretch | Ketone (Aryl) | Medium |

| ~1600 | Ring C=C Stretch | Aromatic Ring | Strong |

| ~1350 | Symmetric NO₂ Stretch | Nitro Group | Very Strong |

| ~1130 | C-C Stretch | Alkyl-Aryl | Medium |

| ~1000 | Ring Breathing Mode | Aromatic Ring | Strong |

| ~550 | C-Br Stretch | Bromo Group | Medium |

Note: Intensities are relative and predicted based on the analysis of similar structures like 1-bromo-4-nitrobenzene. researchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis, allowing for a high degree of confidence in the structural confirmation of the synthesized molecule.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Studies

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₆BrNO₃), high-resolution mass spectrometry (HRMS) can confirm the molecular mass with high precision. The nominal molecular weight is 244 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51:49). This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron Ionization (EI) mass spectrometry also provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of nitroaromatic and halogenated compounds follows predictable pathways. bohrium.comresearchgate.net For this compound, fragmentation is initiated by the high-energy electrons removing an electron from the molecule to form the molecular ion, which then undergoes a series of bond cleavages to yield smaller, stable fragment ions.

Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common. This can result in the loss of the methyl radical (•CH₃, mass 15) to form the [M-15]⁺ ion, or the loss of the acetyl group (•COCH₃, mass 43) to form the [M-43]⁺ ion.

Nitro Group Fragmentation: Aromatic nitro compounds often exhibit characteristic losses of •NO (mass 30) and •NO₂ (mass 46). nih.gov The loss of the entire nitro group leads to the [M-46]⁺ ion.

Halogen Loss: The C-Br bond can cleave to release a bromine radical (•Br, mass 79 or 81), resulting in the [M-79/81]⁺ ion.

The analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the acetyl, bromo, and nitro substituents on the phenyl ring.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Ion/Fragment | Fragment Lost |

|---|---|---|---|

| 243 | 245 | [C₈H₆⁷⁹/⁸¹BrNO₃]⁺ | (Molecular Ion) |

| 228 | 230 | [C₇H₃⁷⁹/⁸¹BrNO₃]⁺ | •CH₃ |

| 198 | 200 | [C₈H₆⁷⁹/⁸¹BrO₂]⁺ | •NO |

| 197 | 199 | [C₈H₅⁷⁹/⁸¹BrO₂]⁺ | •NO₂ |

| 182 | 184 | [C₇H₃⁷⁹/⁸¹BrO]⁺ | •CH₃, •NO₂ |

| 164 | 164 | [C₈H₆NO₃]⁺ | •Br |

| 43 | 43 | [C₂H₃O]⁺ | [C₆H₃BrNO₃]• |

Note: The m/z values represent the mass-to-charge ratio of the ions. The table highlights the most likely fragmentation pathways. bohrium.comresearchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of 1 3 Bromo 4 Nitrophenyl Ethanone

Electronic Structure and Quantum Chemical Descriptors via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 1-(3-Bromo-4-nitrophenyl)ethanone, a DFT analysis would provide fundamental insights into its reactivity and behavior at a quantum mechanical level.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

A theoretical study would calculate the energies of the HOMO and LUMO for this compound and visualize their spatial distribution to identify the regions of the molecule involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| This table is for illustrative purposes only. Specific values require dedicated DFT calculations. |

Mapping of Molecular Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is invaluable for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to attack by electrophiles. Conversely, areas of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack.

For this compound, an MEP map would reveal the electrostatic landscape, highlighting the influence of the electronegative bromine and nitro groups, as well as the carbonyl group, on the molecule's reactivity.

Calculation of Global and Local Reactivity Indices (e.g., Ionization Potential, Electron Affinity)

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

Local reactivity descriptors, such as Fukui functions, would pinpoint the most reactive atomic sites within the molecule.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Electronegativity (χ) | (I + A) / 2 | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| This table is for illustrative purposes only. Specific values require dedicated DFT calculations. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational behavior and intermolecular interactions of a molecule over time.

Conformational Energy Landscapes

The presence of rotatable bonds in this compound, such as the bond between the phenyl ring and the acetyl group, allows for different spatial arrangements or conformations. A conformational analysis would map the potential energy surface as a function of these rotational angles to identify the most stable, low-energy conformations of the molecule. This is crucial for understanding its three-dimensional structure and how it might interact with other molecules.

Simulation of Intermolecular Interactions and Adsorption Phenomena

Molecular dynamics simulations can model how this compound interacts with other molecules, including solvents or biological targets. These simulations can predict the strength and nature of intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions. Furthermore, simulations could be employed to study its adsorption behavior on various surfaces, which is relevant for applications in materials science and catalysis.

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical investigations into the reaction mechanisms involving this compound would likely employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of a given reaction. Such studies are crucial for elucidating the step-by-step pathway from reactants to products, including the identification of transient intermediates and transition states. The presence of a bromo, a nitro, and an acetyl group on the phenyl ring offers multiple potential reaction sites, making the prediction of selectivity a key area for theoretical exploration.

A primary goal of theoretical studies on reaction mechanisms is the construction of an energy profile. This profile maps the changes in potential energy as the reaction progresses along the reaction coordinate. For a reaction involving this compound, such as a nucleophilic aromatic substitution or a cross-coupling reaction, DFT calculations can determine the energies of the reactants, products, any intermediates, and the transition states that connect them.

The transition state is a critical point on the energy profile, representing the energy maximum between reactants and products. Its structure and energy (the activation energy) are paramount in determining the reaction rate. For instance, in a hypothetical nucleophilic aromatic substitution at the bromine-bearing carbon, computational analysis would model the approach of the nucleophile, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the bromide ion. The calculated activation energy for this pathway would provide a quantitative measure of its kinetic feasibility.

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +15.0 |

| Transition State 2 | +20.0 |

| Products | -10.0 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Regioselectivity is a critical aspect of reactions involving substituted aromatic rings. In this compound, a nucleophile could potentially attack the carbon bearing the bromine or other positions on the ring, although the former is more likely in SNAr reactions. Computational models can predict the favored regioisomer by comparing the activation energies of the different possible reaction pathways. The pathway with the lower activation energy will be the kinetically favored one, and its product will be the major regioisomer.

For example, in a cross-coupling reaction like the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds, theoretical calculations can help predict whether the coupling will occur at the C-Br bond. nih.gov DFT calculations can model the oxidative addition of the palladium catalyst to the C-Br bond, which is a key step in the catalytic cycle. nih.gov The energy barrier for this step would be a strong indicator of the reaction's viability at that position.

Stereoselectivity becomes relevant if a new chiral center is formed during a reaction. While the parent molecule this compound is achiral, reactions at the acetyl group, for instance, could generate a chiral alcohol. Theoretical models can be used to predict which stereoisomer will be predominantly formed by calculating the energies of the diastereomeric transition states leading to each product. The energy difference between these transition states can be used to predict the enantiomeric or diastereomeric excess.

Modern approaches even leverage machine learning, trained on vast datasets of reactions, to predict regioselectivity with high accuracy. rsc.org These models can use descriptors derived from quantum mechanical calculations to make rapid predictions for new substrates.

Table 2: Hypothetical Computational Data for Regioselectivity Prediction

| Reaction Pathway | Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Pathway A | C-Br | 22.5 | Yes |

| Pathway B | C-NO2 (hypothetical) | 35.0 | No |

Note: This table is for illustrative purposes to demonstrate the application of computational chemistry in predicting regioselectivity and does not reflect actual data.

Synthetic Utility and Applications of 1 3 Bromo 4 Nitrophenyl Ethanone in Advanced Chemical Synthesis

Versatile Building Block for the Synthesis of Complex Organic Architectures

The strategic placement of the bromo, nitro, and acetyl groups on the aromatic ring of 1-(3-bromo-4-nitrophenyl)ethanone provides multiple reaction sites. This allows for its use in the construction of a variety of complex organic structures, including heterocyclic systems and multi-substituted aromatic derivatives. researchgate.netlibretexts.org

Construction of Diverse Heterocyclic Systems

The reactivity of the ketone and the potential for nucleophilic substitution of the bromo and nitro groups make this compound a key starting material for the synthesis of various heterocyclic compounds. researchgate.netchim.itrsc.org

Pyrazoles: Pyrazoles can be synthesized through the condensation reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govorganic-chemistry.org The ketone group in this compound can be elaborated to a 1,3-diketone, which can then be cyclized with hydrazines to form substituted pyrazole (B372694) rings. nih.govwisdomlib.org The resulting pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. ekb.eg

Triazoles: The synthesis of 1,2,3-triazoles can be achieved via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. nih.govfrontiersin.orgnih.gov The bromo or nitro group on the phenyl ring of this compound can be converted to an azide (B81097) group, which can then react with various alkynes to yield triazole derivatives. mdpi.com

Quinazolinones: Quinazolinones can be prepared through various synthetic routes, often involving the cyclization of anthranilic acid derivatives or related compounds. organic-chemistry.org The nitro group of this compound can be reduced to an amino group, and the bromo substituent can participate in cyclization reactions to form the quinazolinone core.

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde. nih.govacs.org this compound can react with various benzaldehydes in the presence of a base to produce a wide array of chalcones. researchgate.netrasayanjournal.co.inyoutube.com These chalcones are valuable intermediates for the synthesis of other heterocyclic compounds and have shown a broad spectrum of biological activities.

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thiosemicarbazides through cyclization reactions. nih.govencyclopedia.pubnih.gov The ketone functionality of this compound can be converted to a thiosemicarbazone, which can then be cyclized to form the thiadiazole ring. clockss.org

Triazenides: The synthesis of triazenides can be accomplished through various methods, often involving the reaction of diazonium salts with amines or other nitrogen-containing compounds. The nitro group in this compound can be reduced to an amine, which can then be diazotized and coupled to form triazene (B1217601) derivatives.

Formation of Multi-Substituted Aromatic and Benzenoid Derivatives

The presence of three distinct functional groups on the benzene (B151609) ring of this compound allows for the sequential and regioselective introduction of additional substituents. libretexts.org This makes it a valuable starting material for the synthesis of polysubstituted aromatic compounds, which are important in various fields, including materials science and medicinal chemistry. libretexts.org

Precursor in the Development of Functional Materials

The unique electronic properties conferred by the nitro and bromo substituents make this compound a promising precursor for the development of functional materials.

Integration into Non-Linear Optical (NLO) Active Organic Frameworks

The presence of the electron-withdrawing nitro group and the polarizable bromo atom can contribute to the non-linear optical properties of molecules. By incorporating this compound into larger conjugated systems, it is possible to create organic frameworks with significant NLO activity. These materials have potential applications in optoelectronics and photonics.

Contributions to Advanced Chemical Biology Tools through Synthetic Pathways

The diverse heterocyclic and aromatic compounds synthesized from this compound can serve as scaffolds for the development of advanced chemical biology tools. These tools, which include fluorescent probes, and bioactive molecules, are essential for studying complex biological processes at the molecular level.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Bromo-4-nitrophenyl)ethanone, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis of this compound typically involves sequential functionalization of acetophenone derivatives. Two common approaches are:

- Friedel-Crafts Acylation : Reacting 3-bromo-4-nitrobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane under reflux. This method requires strict moisture control to prevent catalyst deactivation .

- Nitration of Bromo Precursors : Nitrating 3-bromoacetophenone using a HNO₃/H₂SO₄ mixture at 0–5°C to direct nitro-group placement. Regioselectivity is influenced by the bromine substituent’s meta-directing effects .

Q. Critical Parameters :

- Catalyst loading (AlCl₃ ≥1.5 eq. for complete acylation).

- Temperature control during nitration to avoid side reactions (e.g., di-nitration).

- Solvent polarity (non-polar solvents favor electrophilic substitution).

Q. How should researchers handle and store this compound to ensure safety, given its potential hazards?

Methodological Answer: While toxicological data for this compound are limited (similar to structurally related aryl ketones ), general precautions include:

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation (P261) or skin contact (P262) .

- Storage : Keep in a cool, dry place (<25°C) in airtight containers away from oxidizing agents. Label containers with hazard warnings (H314: corrosive skin damage) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

- IR Spectroscopy :

- ¹H NMR :

- Aromatic protons: Split signals due to bromine’s deshielding effects (δ 7.5–8.5 ppm).

- Acetyl group: Singlet at δ ~2.6 ppm .

- Mass Spectrometry :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound across different studies?

Methodological Answer: Discrepancies often arise from impurities or instrumental calibration errors. To address this:

- Purification : Recrystallize using solvents like ethanol/water (1:1) to isolate pure crystals.

- Cross-Validation : Compare with databases like NIST Chemistry WebBook for phase-change data (e.g., Tboil ~469 K for related ethanones ).

- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation.

Q. Example Table :

| Parameter | Reported Value | Source |

|---|---|---|

| Melting Point | 120–122°C | Hypothetical |

| IR C=O Stretch | 1695 cm⁻¹ |

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining purity and yield?

Methodological Answer: Key considerations for scale-up:

- Catalyst Efficiency : Replace AlCl₃ with recyclable solid acids (e.g., zeolites) to reduce waste .

- Reaction Monitoring : Use in-situ FTIR or HPLC to track nitro-group introduction and byproduct formation.

- Workflow Optimization :

- Batch vs. continuous flow reactors for exothermic nitration steps.

- Liquid-liquid extraction with ethyl acetate to isolate the product.

Q. In the context of medicinal chemistry, how can this compound serve as a precursor for developing bioactive molecules?

Methodological Answer: The bromo and nitro groups enable diverse functionalization:

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) yields 1-(3-Bromo-4-aminophenyl)ethanone, a precursor for sulfa drugs .

- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts to create kinase inhibitors .

- Biological Screening : Test derivatives for antimicrobial activity (similar to benzodioxole derivatives ).

Q. Example Reaction Pathway :

Nitro reduction → Amine intermediate.

Amide coupling → Target molecules for protease inhibition assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.